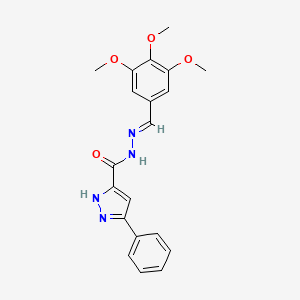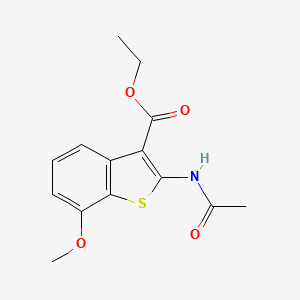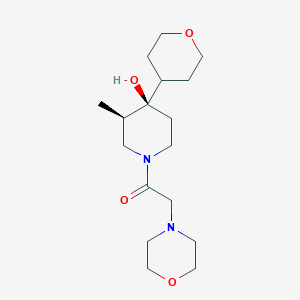![molecular formula C22H22N6O2S B5562878 5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The interest in synthesizing and studying triazole derivatives stems from their wide range of biological activities and their utility in pharmaceuticals, agrochemicals, and material science. Compounds containing both triazole and pyrazole moieties often exhibit enhanced biological properties due to the synergistic effects of these heterocycles.
Synthesis Analysis
The synthesis of triazole derivatives, including the compound , typically involves the condensation of appropriate precursors such as amino-triazoles and aldehydes or ketones, potentially using Schiff base formation as a key step. The synthesis might involve multistep reactions, including cyclization, N-acylation, and S-alkylation, to introduce various substituents and achieve structural complexity (Karrouchi et al., 2016).
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,2,4-triazole derivatives, including compounds with dimethoxyphenyl, pyrazolyl, and thiol functionalities, typically involves condensation reactions, oxidative cyclization, or reactions with various aldehydes and halides. These processes are crucial for creating compounds with potential therapeutic applications. The characterization of these compounds is performed using techniques such as IR, NMR, mass spectrometry, and X-ray crystallography, providing detailed insights into their molecular structures (Karrouchi et al., 2016; Artime et al., 2018).
Biological Activities
1,2,4-Triazole derivatives are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties. These compounds are evaluated against various pathogenic bacteria and assessed for their potential to inhibit inflammation and oxidative stress, which are critical factors in many diseases. The synthesis of such compounds often aims at exploring their pharmacological potentials, with some showing significant activities in preclinical models (Kate et al., 2018; Labanauskas et al., 2001).
Molecular Docking and Inhibitory Activities
Molecular docking studies are performed to understand the interaction between these compounds and various biological targets, such as enzymes involved in inflammatory processes. This computational approach helps in predicting the efficacy of compounds as inhibitors, potentially guiding the development of new therapeutic agents. For instance, some 1,2,4-triazole derivatives have been evaluated for their inhibitory activities against specific enzymes, providing insights into their mechanism of action and potential therapeutic applications (Nayak & Poojary, 2019).
Antioxidant and Analgesic Activities
The evaluation of antioxidant and analgesic activities of 1,2,4-triazole derivatives reveals their potential in mitigating oxidative stress and pain, which are common symptoms in various diseases. These studies contribute to identifying new compounds that could be developed into drugs for treating conditions associated with inflammation and oxidative damage (Karrouchi et al., 2016).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-18(15(2)27(26-14)17-8-6-5-7-9-17)13-23-28-21(24-25-22(28)31)16-10-11-19(29-3)20(12-16)30-4/h5-13H,1-4H3,(H,25,31)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQIJOYOSNJFOL-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)


![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)
![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)